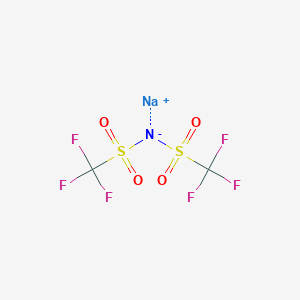
Sodium bis(trifluoromethanesulfonyl)imide
Cat. No. B1313672
Key on ui cas rn:
91742-21-1
M. Wt: 304.15 g/mol
InChI Key: QXZNUMVOKMLCEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06008267
Procedure details


The compound phenoxyethylvinylether is prepared by reacting chloroethylvinylether with sodium phenate, followed by polymerization in dichloromethane initiated with TiCl4 at -10° C. By reacting 8.2 g of the polymer with 9.8 g of phenyliodosotoluene sulfonate in 40 mL of a mixture of an equal volume of acetic acid and dichloromethane. A polyiodonium is obtained which is precipitated with ether. The ionic exchange reaction is carried similarly to that of example 3 between 12 g of polymer and 7 g of sodium bis(trifluoromethanesulfonyl)imide. After precipitation and washing with water, there is obtained a sticky mass which is used in a 50% solution of methylethylketone.






[Compound]
Name
polymer
Quantity
8.2 g
Type
reactant
Reaction Step Seven

Name
phenyliodosotoluene sulfonate
Quantity
9.8 g
Type
reactant
Reaction Step Eight

[Compound]
Name
polymer
Quantity
12 g
Type
reactant
Reaction Step Nine

Name
sodium bis(trifluoromethanesulfonyl)imide
Quantity
7 g
Type
reactant
Reaction Step Ten

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven


[Compound]
Name
mixture
Quantity
40 mL
Type
solvent
Reaction Step Thirteen

Identifiers


|
REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][O:4][CH:5]=[CH2:6].[CH:7]1[CH:12]=[CH:11][C:10]([O-:13])=[CH:9][CH:8]=1.[Na+].C1(C2C(I=O)=C(S([O-])(=O)=O)C(C)=CC=2)C=CC=CC=1.[N-](S(C(F)(F)F)(=O)=O)S(C(F)(F)F)(=O)=O.[Na+]>ClCCl.Cl[Ti](Cl)(Cl)Cl.CC(CC)=O.C(O)(=O)C>[O:13]([CH2:6][CH2:5][O:4][CH:3]=[CH2:2])[C:10]1[CH:11]=[CH:12][CH:7]=[CH:8][CH:9]=1 |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCOC=C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Ti](Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)CC
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C=C1)[O-].[Na+]
|
Step Seven
[Compound]
|
Name
|
polymer
|
|
Quantity
|
8.2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
|
Name
|
phenyliodosotoluene sulfonate
|
|
Quantity
|
9.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C=1C(=C(C(=CC1)C)S(=O)(=O)[O-])I=O
|
Step Nine
[Compound]
|
Name
|
polymer
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Ten
|
Name
|
sodium bis(trifluoromethanesulfonyl)imide
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
[N-](S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.[Na+]
|
Step Eleven
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Twelve
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Thirteen
[Compound]
|
Name
|
mixture
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A polyiodonium is obtained which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is precipitated with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ionic exchange reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After precipitation
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
there is obtained a sticky mass which
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O(C1=CC=CC=C1)CCOC=C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
